gw8510

概要

説明

GW8510は、サイクリン依存性キナーゼ2(CDK2)阻害剤として知られる化学化合物です。サイクリン依存性キナーゼは、細胞周期の進行に不可欠なセリン/スレオニンキナーゼです。 This compoundは、3-(ベンジリデン)インドリン-2-オンの置換アナログであり、CDK2を選択的に阻害し、細胞周期のG1期からS期への移行を阻止する能力で知られています .

準備方法

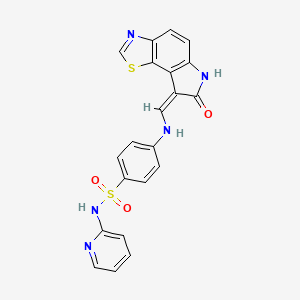

合成経路と反応条件: GW8510の合成は、4-{[(7-オキソ-6,7-ジヒドロ-8H-[1,3]チアゾロ[5,4-e]インドール-8-イリデン)メチル]アミノ}-N-(2-ピリジニル)ベンゼンスルホンアミドの反応を伴います。

工業生産方法: this compoundの工業生産は、高純度と高収率を確保するために、制御された条件下で行われます。 本化合物は、高性能液体クロマトグラフィー(HPLC)によって決定された約98%の純度を持つ黄色固体として供給されます .

3. 化学反応解析

反応の種類: this compoundは、次のようなさまざまな化学反応を起こします。

酸化: 本化合物は特定の条件下で酸化され、酸化誘導体の形成につながります。

還元: 還元反応は、this compoundに存在する官能基を修飾することができます。

置換: 置換反応は芳香族環で起こり、置換誘導体の形成につながります。

一般的な試薬と条件:

酸化: 過マンガン酸カリウムまたは過酸化水素などの一般的な酸化剤を使用できます。

還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。

置換: ハロゲン化剤または求核剤を適切な条件下で使用できます。

主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、酸化により酸化されたチアゾロインドール誘導体が生成される可能性があり、一方、置換反応によりさまざまな置換ベンゼンスルホンアミドが生成される可能性があります .

4. 科学研究への応用

This compoundは、次のものを含め、幅広い科学研究に応用されています。

化学: サイクリン依存性キナーゼの阻害とその細胞周期調節における役割を研究するためのツール化合物として使用されます。

生物学: 細胞周期の進行の分子メカニズムと、キナーゼ阻害が細胞プロセスに与える影響を理解するための研究に使用されます。

医学: CDK2を阻害し、さまざまな抗癌剤の細胞毒性を軽減する能力により、癌治療における潜在的な治療効果について調査されています.

化学反応の分析

Types of Reactions: GW8510 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups present in this compound.

Substitution: Substitution reactions can occur at the aromatic rings, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Halogenating agents or nucleophiles can be used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized thiazoloindole derivatives, while substitution reactions can produce various substituted benzenesulfonamides .

科学的研究の応用

Cancer Research

GW8510 has been investigated for its anticancer properties across various cancer types. Notably, it has shown effectiveness against colorectal cancer (CRC) cells, including LoVo, HCT15, DLD-1, and HT-29 cell lines.

Case Study: Colorectal Cancer

- Objective : To assess the anticancer effects of this compound on CRC cells.

- Findings : this compound exhibited potent activity against CRC cell lines, with p53 wild-type cells being more sensitive than p53 mutant cells. The compound induced G2/M cell cycle arrest regardless of p53 status, indicating its potential as a therapeutic agent in CRC treatment .

| Cell Line | p53 Status | Sensitivity to this compound |

|---|---|---|

| LoVo | Wild-type | High |

| HCT15 | Mutant | Moderate |

| DLD-1 | Mutant | Moderate |

| HT-29 | Mutant | Moderate |

Diabetes Research

This compound has been studied for its ability to enhance insulin expression in pancreatic alpha cells. This application is particularly relevant for type 1 diabetes treatment.

Case Study: Insulin Expression

- Objective : To investigate the effects of this compound on insulin expression in alpha cells.

- Findings : Treatment with this compound increased insulin expression and secretion in both mouse alpha cells and human islets. The compound was shown to up-regulate p53 transcriptional activity, which is linked to insulin gene regulation .

| Treatment Duration | Insulin Expression Level (Relative Units) |

|---|---|

| Control | 1.0 |

| 3 Days | 7.0 |

| 5 Days | 9.5 |

Mechanistic Insights

This compound operates through multiple biochemical pathways:

- Cell Cycle Regulation : By inhibiting CDK2, this compound disrupts the cell cycle progression, leading to G2/M arrest and reduced cell proliferation.

- p53 Pathway Activation : The compound enhances p53 activity through post-translational modifications, which stabilizes p53 and promotes its transcriptional targets .

作用機序

GW8510は、サイクリン依存性キナーゼ2(CDK2)を選択的に阻害することによって効果を発揮します。CDK2は、真核生物の細胞周期の進行の正の調節因子であり、主にG1期からS期への移行に関与しています。this compoundは、CDK2のATP結合部位を競合的に阻害し、それによってその活性化とそれに続く標的タンパク質のリン酸化を防ぎます。 この阻害は、G1/S移行での細胞周期停止につながります .

類似の化合物:

ロスコビチン: CDK2、CDK7、CDK9を標的とする別のCDK阻害剤。

フラボピリドール: CDK1、CDK2、CDK4、CDK9など、複数のCDKを標的とする広域スペクトルCDK阻害剤。

プルバノロール: CDK2とCDK4を標的とする選択的CDK阻害剤。

This compoundの独自性: this compoundは、IC50値が10ナノモルであり、CDK2に対する高い選択性を示す点でユニークです。また、CDK1とCDK4も、それぞれ110ナノモルと130ナノモルの高いIC50値で阻害します。 この選択性により、this compoundは、CDK2特異的経路とその細胞周期調節における役割を研究するための貴重なツールとなっています .

類似化合物との比較

Roscovitine: Another CDK inhibitor that targets CDK2, CDK7, and CDK9.

Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs, including CDK1, CDK2, CDK4, and CDK9.

Purvalanol: A selective CDK inhibitor that targets CDK2 and CDK4.

Uniqueness of GW8510: this compound is unique in its high selectivity for CDK2, with an IC50 value of 10 nanomolar. It also inhibits CDK1 and CDK4 with higher IC50 values of 110 nanomolar and 130 nanomolar, respectively. This selectivity makes this compound a valuable tool for studying CDK2-specific pathways and their role in cell cycle regulation .

生物活性

GW8510 is a synthetic compound classified as a cyclin-dependent kinase (CDK) inhibitor, primarily studied for its potential therapeutic applications in various diseases, including cancer and diabetes. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, effects on cellular pathways, and implications in clinical settings.

This compound has been shown to exert its biological effects through several key mechanisms:

-

Inhibition of Ribonucleotide Reductase (RRM2) :

- This compound effectively downregulates RRM2, a crucial enzyme in DNA synthesis, which is often overexpressed in cancer cells leading to chemoresistance. This inhibition enhances the sensitivity of lung squamous cell carcinoma (LSCC) cells to gemcitabine, a common chemotherapeutic agent. The compound induces autophagy and apoptosis in these cells, suggesting a dual mechanism of action involving both cell survival pathways and apoptotic signals .

-

Activation of the p53 Pathway :

- In pancreatic alpha cells, this compound increases insulin expression by activating the p53 transcriptional activity. This activation leads to upregulation of insulin gene (Ins2) expression through a JNK- and p38-dependent mechanism. The compound's role in enhancing p53 activity suggests potential applications in diabetes management by promoting insulin secretion from non-beta cells .

- Cell Cycle Regulation :

Table 1: Summary of Biological Activities of this compound

Clinical Implications

The findings surrounding this compound's biological activity highlight its potential as a therapeutic agent in diverse medical contexts:

- Cancer Therapy : The ability of this compound to sensitize cancer cells to chemotherapy by targeting RRM2 presents a promising strategy for overcoming drug resistance in LSCC and potentially other malignancies.

- Diabetes Management : By enhancing insulin production through p53 pathway activation, this compound could offer new avenues for treating diabetes, particularly in cases where traditional therapies are ineffective.

特性

IUPAC Name |

4-[(7-hydroxy-6H-pyrrolo[2,3-g][1,3]benzothiazol-8-yl)methylideneamino]-N-pyridin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15N5O3S2/c27-21-15(19-16(25-21)8-9-17-20(19)30-12-24-17)11-23-13-4-6-14(7-5-13)31(28,29)26-18-3-1-2-10-22-18/h1-12,25,27H,(H,22,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNIYBIKHDLGMT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)N=CC3=C(NC4=C3C5=C(C=C4)N=CS5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15N5O3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

222036-17-1 | |

| Record name | GW8510 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0222036171 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。